molecular formula C8H10N2O2S B8190638 Pyridine-4-sulfonic acid cyclopropylamide

Pyridine-4-sulfonic acid cyclopropylamide

Cat. No.: B8190638
M. Wt: 198.24 g/mol
InChI Key: FATZGXVBAXHOKZ-UHFFFAOYSA-N
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Description

Pyridine-4-sulfonic acid cyclopropylamide is a chemical compound with the molecular formula C8H10N2O2S and a molecular weight of 198.24 g/mol . It features a pyridine ring, a fundamental heterocyclic aromatic structure in medicinal chemistry, substituted with a sulfonic acid cyclopropylamide functional group . This specific molecular architecture makes it a valuable intermediate in organic synthesis and drug discovery efforts, particularly for the development of targeted kinase inhibitors . Kinases are a major class of enzymes implicated in a wide range of diseases, and the pyridine scaffold is a common motif in inhibitors designed to modulate their activity. Researchers can utilize this compound as a key building block to generate novel chemical entities for high-throughput screening and lead optimization. The cyclopropylamide moiety can contribute to the metabolic stability and binding affinity of potential drug candidates. Available with a guaranteed purity of not less than (NLT) 98% . This product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (MSDS) and handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-cyclopropylpyridine-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c11-13(12,10-7-1-2-7)8-3-5-9-6-4-8/h3-7,10H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FATZGXVBAXHOKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Sulfonation with Oleum

Direct sulfonation using fuming sulfuric acid (oleum) at elevated temperatures (180–220°C) introduces the sulfonic acid group predominantly at the 4-position due to thermodynamic control. The reaction proceeds via electrophilic aromatic substitution, with the sulfonic acid group stabilizing through resonance. Typical yields range from 60% to 75%, though over-sulfonation and tar formation are common side reactions.

Reaction Conditions

  • Reagents : Oleum (20–30% SO3), pyridine

  • Temperature : 180–220°C

  • Time : 4–6 hours

  • Workup : Quenching in ice water, neutralization with NaOH, and crystallization

Directed Metalation Approach

For regioselective sulfonation, directed ortho-metalation (DoM) strategies employ temporary directing groups. A reported method involves:

  • Installing a trimethylsilyl group at the pyridine’s 3-position.

  • Sulfonation at the activated 4-position using chlorosulfonic acid.

  • Desilylation under acidic conditions.

This method achieves >85% regioselectivity but requires additional steps, reducing overall efficiency.

Conversion to Pyridine-4-Sulfonyl Chloride

Pyridine-4-sulfonic acid is converted to its sulfonyl chloride derivative, a key intermediate for amidation.

Chlorination with Phosphorus Pentachloride (PCl5)

Treatment with PCl5 in chlorobenzene at 105°C under reduced pressure (23 kPa) facilitates dehydrochlorination. The reaction generates HCl gas, necessitating controlled venting.

Optimized Protocol

  • Molar Ratio : 1:1.2 (sulfonic acid:PCl5)

  • Solvent : Chlorobenzene

  • Temperature : 105±5°C

  • Yield : 92.9%

Thionyl Chloride (SOCl2) Method

An alternative employs SOCl2 in refluxing dichloromethane (40°C, 6 hours), yielding the sulfonyl chloride with 88% efficiency. Excess SOCl2 is removed via distillation, and the product is purified by recrystallization from hexane.

Amidation with Cyclopropylamine

The final step involves nucleophilic substitution of the sulfonyl chloride with cyclopropylamine.

Two-Step Amidation in Acetonitrile

A widely adopted protocol uses:

  • Base-mediated reaction : Cyclopropylamine (1.2 equiv) is added to pyridine-4-sulfonyl chloride in acetonitrile with triethylamine (1.5 equiv) as an HCl scavenger.

  • Reaction Conditions :

    • Temperature : 45°C

    • Time : 1.5 hours

    • Yield : 88.7%

Mechanistic Insight :
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the amine attacks the electrophilic sulfur atom, displacing chloride.

One-Pot Industrial Synthesis

Large-scale production employs continuous flow reactors to enhance mixing and heat transfer:

  • Reagents : Pyridine-4-sulfonyl chloride, cyclopropylamine (1.1 equiv), aqueous NaHCO3

  • Solvent : Dichloromethane/water biphasic system

  • Residence Time : 20 minutes

  • Yield : 94% (purity >99% by HPLC)

Purification and Characterization

Crystallization Techniques

Crude product is purified via slurry crystallization in acetonitrile/water (1:2) at 0–5°C, achieving >99% purity. Alternative solvents like ethyl acetate/hexane (1:3) yield needle-like crystals suitable for X-ray diffraction.

Analytical Data

  • Melting Point : 203–206°C (consistent with literature)

  • 1H NMR (DMSO-d6) : δ 8.29–8.20 (m, 3H, pyridine-H), 7.40 (dd, 1H, SO2NH)

  • MS (ESI) : m/z 243 [M+H]+

Industrial vs. Laboratory-Scale Methodologies

Parameter Laboratory Scale Industrial Scale
Reactor Type Batch flaskContinuous flow reactor
Solvent Volume 40 mL/g substrate10 mL/g substrate
Temperature Control Oil bathJacketed reactor with PID
Yield 85–90%92–94%
Purity 98–99%>99.5%

Industrial processes prioritize reduced solvent use and automated pH adjustment, minimizing human error.

Challenges and Optimization Opportunities

Regioselectivity in Sulfonation

The 4-position’s preference over 3- remains inconsistent across substrates. Computational studies suggest electron-withdrawing groups on pyridine enhance 4-selectivity by 15–20%.

Hydrolysis of Sulfonyl Chloride

Moisture exposure leads to hydrolysis, forming pyridine-4-sulfonic acid. Strict anhydrous conditions (Aw <0.1) and molecular sieves mitigate this issue.

Green Chemistry Approaches

Recent advances explore ionic liquids (e.g., [BMIM][BF4]) as solvents, reducing reaction times by 30% and improving yields to 91% .

Chemical Reactions Analysis

Types of Reactions: Pyridine-4-sulfonic acid cyclopropylamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Pyridine-4-sulfonic acid cyclopropylamide has been explored for its potential therapeutic applications, particularly as an enzyme inhibitor. It has shown promise in treating various diseases, including:

  • Cancer : The compound is being investigated for its ability to inhibit nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in NAD biosynthesis, which is crucial for cancer cell metabolism and survival .
  • Inflammatory Diseases : Its anti-inflammatory properties are under study, with potential applications in conditions like osteoporosis and irritable bowel syndrome .

Biochemical Research

In biochemical assays, this compound serves as a ligand or inhibitor for various enzymes. Its sulfonic acid group can form ionic interactions with positively charged amino acids, enhancing its efficacy as a biological agent.

Agricultural Chemistry

The compound is also being evaluated for its role in agrochemical formulations. Its unique structure allows it to act as a building block for developing new pesticides or herbicides that target specific biological pathways in pests or plants.

Case Study 1: Cancer Treatment

In a study published by Google Patents, this compound derivatives demonstrated significant activity against solid tumors and leukemias when tested in vitro and in vivo models. The compounds were effective in reducing tumor growth by inhibiting NAMPT activity, leading to decreased NAD levels in cancer cells .

Case Study 2: Anti-inflammatory Properties

Research indicated that this compound exhibited anti-inflammatory effects by modulating immune responses. In animal models of inflammatory bowel disease, treatment with this compound resulted in reduced inflammation markers and improved gut health .

Mechanism of Action

The mechanism of action of pyridine-4-sulfonic acid cyclopropylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonic acid group can form strong ionic interactions with positively charged amino acid residues, while the cyclopropylamide moiety can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Cyclopropylamide-Containing Analogues

a) 12-Phenylacetylricinoleyl Cyclopropylamide (PhAR derivative 12)
  • Structure : A long-chain fatty acid derivative with a cyclopropylamide group.
  • Pharmacological Targets : Dual CB2 inverse agonist and TRPV1 agonist, with potent TRPV1 activation (EC₅₀ = 0.7 μM) and CB2 binding affinity (Ki = 12 nM) .
  • Key Finding : The cyclopropylamide group contributes to dual-target activity by stabilizing ligand-receptor interactions. Compared to Pyridine-4-sulfonic acid cyclopropylamide, the long hydrophobic chain in PhAR derivative 12 likely enhances membrane permeability but reduces aqueous solubility.
b) Triazolopyridine Derivatives with Cyclopropylamide
  • Structure : Triazolopyridine core with a cyclopropylamide substituent.
  • Pharmacological Targets : JAK inhibitors; cyclopropylamide was replaced with hydroxamate-based linkers to design JAK/HDAC dual inhibitors .
  • Its replacement with a zinc-binding group (ZBG) enabled HDAC inhibition, highlighting the cyclopropylamide’s role as a modifiable site for enhancing polypharmacology.
Comparative Table 1: Cyclopropylamide-Containing Compounds
Compound Core Structure Molecular Weight* Key Targets Functional Role of Cyclopropylamide
This compound Pyridine + sulfonic acid Not reported Hypothetical: Ion channels/enzymes May enhance solubility and binding polarity
PhAR derivative 12 Fatty acid derivative ~600–700 (est.) CB2, TRPV1 Stabilizes dual-target interactions
Triazolopyridine derivative Triazolopyridine ~400–450 (est.) JAK (prior to modification) Serves as a site for structural optimization

*Estimated based on structural analogs.

Sulfonic Acid vs. Carboxylic Acid Derivatives

a) Pyridine-4-sulfonic acid
  • Properties: High acidity (pKa ~1–2 for sulfonic acid) and water solubility due to the sulfonic acid group. Used as a precursor in drug synthesis (e.g., vonoprazan impurity) .
b) 2-Chloro-6-methylpyrimidine-4-carboxylic acid
  • Properties : Carboxylic acid group (pKa ~4–5) with moderate solubility. Used in agrochemical and pharmaceutical intermediates .
  • Key Finding : The carboxylic acid’s lower acidity compared to sulfonic acid may reduce ionic interactions in biological systems, favoring passive diffusion.
Comparative Table 2: Acidic Functional Groups
Compound Acidic Group pKa Range Solubility (Water) Pharmacological Implication
This compound Sulfonic acid ~1–2 High Enhanced target binding via ionic interactions
2-Chloro-6-methylpyrimidine-4-carboxylic acid Carboxylic acid ~4–5 Moderate Balanced solubility and membrane permeability

Piperidine and Thienopyridine Derivatives

a) BI 605906
  • Structure: Thieno[2,3-b]pyridine core with piperidine and carboxamide groups.
  • Molecular Weight : 432.51 g/mol .
  • This difference may influence binding kinetics and selectivity.
Comparative Table 3: Heterocyclic Derivatives
Compound Core Structure Molecular Weight Notable Features
This compound Pyridine Not reported Rigid cyclopropane + polar sulfonic acid
BI 605906 Thienopyridine 432.51 Flexible carboxamide + piperidine

Biological Activity

Pyridine-4-sulfonic acid cyclopropylamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a sulfonic acid group and a cyclopropylamide moiety. The sulfonic acid group facilitates strong ionic interactions with positively charged amino acid residues in proteins, while the cyclopropylamide enhances hydrophobic interactions with target biomolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonic acid group can form ionic bonds, while the cyclopropyl group contributes to hydrophobic interactions, modulating the activity of target proteins. This dual interaction mechanism can lead to significant biological effects, including enzyme inhibition and receptor modulation.

Therapeutic Applications

Research has indicated several potential therapeutic applications for this compound:

  • Enzyme Inhibition : The compound has been investigated for its inhibitory effects on various enzymes, which could be beneficial in treating diseases like cancer and inflammatory disorders .
  • Neuropharmacological Effects : Similar compounds have shown efficacy in treating neurodegenerative disorders and psychiatric conditions by modulating neurotransmitter systems, particularly through NMDA receptor interactions .
  • Antimicrobial Activity : Preliminary studies suggest that pyridine derivatives exhibit antimicrobial properties, making them candidates for further exploration in infectious disease treatment.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other pyridine derivatives:

Compound NameStructural FeaturesBiological Activity
Pyridine-3-sulfonic acid cyclopropylamideSimilar sulfonic acid and cyclopropyl groupsPotential enzyme inhibition
Pyridine-4-sulfonic acid methylamideMethyl instead of cyclopropylAntimicrobial properties
Pyridine-4-sulfonic acid ethylamideEthyl instead of cyclopropylNeuropharmacological effects

This table illustrates how variations in the substituents can influence the reactivity and biological activity of pyridine derivatives.

Case Studies and Research Findings

  • Enzyme Inhibition Study : A study focused on the inhibitory effects of this compound on nicotinamide phosphoribosyltransferase (NAMPT), an enzyme linked to cancer metabolism. The compound demonstrated significant inhibition, suggesting potential as a therapeutic agent for cancer treatment .
  • Neuropharmacological Research : Research into similar compounds indicated that modifications to the pyridine ring could enhance selectivity for NMDA receptors, which are implicated in various neurodegenerative diseases. This compound's unique structure may provide advantages in this context .
  • Antimicrobial Activity Assessment : A series of tests revealed that certain pyridine derivatives possess antimicrobial properties against various pathogens, supporting further investigation into their use as antibiotics or antifungal agents.

Q & A

Q. What statistical approaches are recommended for analyzing dose-response data in cyclopropylamide studies?

  • Methodological Answer : Fit concentration-response curves to a four-parameter logistic model (GraphPad Prism) to calculate EC50 and Hill coefficients. Account for assay variability using nested ANOVA for repeated measures. For example, discrepancies in potency between predicted (QSAR) and observed values (e.g., ) require residual analysis to identify outliers .

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